4-Fluoro-1H-indol-3-amine hydrochloride
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Overview
Description
4-Fluoro-1H-indol-3-amine hydrochloride is a chemical compound with a molecular weight of 186.62 . Its IUPAC name is this compound . The InChI code for this compound is 1S/C8H7FN2.ClH/c9-5-2-1-3-7-8 (5)6 (10)4-11-7;/h1-4,11H,10H2;1H .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers due to their significant role in natural products and drugs . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, and Larock indole synthesis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C8H7FN2.ClH/c9-5-2-1-3-7-8 (5)6 (10)4-11-7;/h1-4,11H,10H2;1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 186.62 . More detailed physical and chemical properties are not available in the retrieved documents.Scientific Research Applications
Histochemical Applications
Hydrochloric acid, such as that in 4-Fluoro-1H-indol-3-amine hydrochloride, catalyzes the formation of fluorophores in histochemical reactions, enhancing fluorescence yields significantly. This property is exploited in the sensitive histochemical demonstration of tryptamines and phenylethylamines, providing a method with good specificity for these compounds and allowing distinction based on reactivity in the condensation reaction (Björklund & Stenevi, 1970).
Chromatographic Analysis
This compound derivatives have been utilized in the rapid chromatographic analysis of indoleacetic acids in biological samples, demonstrating the compound's utility in biochemical assays (Chilcote, 1972).
Pharmaceutical Cocrystallization
The compound plays a role in crystal engineering strategies, particularly in the cocrystallization of amine hydrochlorides with organic acids. This application is critical in altering the physical properties of pharmaceutical compounds, such as fluoxetine hydrochloride, to modulate their dissolution rates (Childs et al., 2004).
Corrosion Inhibition
This compound derivatives have been explored as corrosion inhibitors on mild steel in acid media. The effectiveness of these compounds demonstrates their potential in industrial applications to protect metals from corrosion (Chaitra et al., 2015).
Fluorescent Detection and Analysis
The compound's derivatives have found use in the development of fluorescent sensors for the detection of amine vapors, showcasing its application in environmental monitoring and food safety (Gao et al., 2016).
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are important types of molecules in natural products and play a significant role in cell biology . Therefore, the study and development of indole derivatives, including 4-Fluoro-1H-indol-3-amine hydrochloride, are likely to continue to be a focus of future research.
Properties
IUPAC Name |
4-fluoro-1H-indol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-4,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPUXPYUZHOSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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